11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile
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Overview
Description
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile is an organic compound with the molecular formula C15H32N2Si It is a nitrile derivative featuring a dimethylamino and dimethylsilyl group attached to an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile typically involves the reaction of an appropriate undecanenitrile precursor with dimethylamine and a silylating agent. One common method is the reaction of 11-bromoundecanenitrile with dimethylamine in the presence of a base, followed by silylation with chlorodimethylsilane. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Catalyst/Base: Triethylamine or sodium hydride
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino and dimethylsilyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The dimethylsilyl group provides stability and can influence the compound’s reactivity and solubility. The nitrile group can undergo transformations that lead to the formation of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 11-[(Dimethylamino)dimethylsilyl]-10-undecenoic acid tert-butyl ester
- tert-butyl-11-(dimethylamino(dimethyl)silyl)undecanoate
Uniqueness
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile is unique due to its combination of functional groups, which impart distinct chemical properties. The presence of both dimethylamino and dimethylsilyl groups allows for versatile reactivity and potential applications in various fields. Its structure also provides stability and solubility advantages over similar compounds.
Properties
CAS No. |
116421-41-1 |
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Molecular Formula |
C15H32N2Si |
Molecular Weight |
268.51 g/mol |
IUPAC Name |
11-[dimethylamino(dimethyl)silyl]undecanenitrile |
InChI |
InChI=1S/C15H32N2Si/c1-17(2)18(3,4)15-13-11-9-7-5-6-8-10-12-14-16/h5-13,15H2,1-4H3 |
InChI Key |
AFPXJXAHYOKDFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(C)CCCCCCCCCCC#N |
Origin of Product |
United States |
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